molecular formula C12H12ClN3O3 B8326303 N-(3-chloro-4-cyanophenyl)-3-methyl-4-nitrobutanamide

N-(3-chloro-4-cyanophenyl)-3-methyl-4-nitrobutanamide

Cat. No. B8326303
M. Wt: 281.69 g/mol
InChI Key: DTVRYTFVDKBHIH-UHFFFAOYSA-N
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Patent
US09120776B2

Procedure details

The compound obtained in Step 1 (21.69 g, 98.31 mmol), DBU (16.30 mL, 108.14 mmol) and nitromethane (6.00 g, 98.31 mmol) were stirred at room temperature for 14 hr. To the reaction solution was added brine at room temperature, and the mixture was extracted with ethyl acetate. The organic layer was washed with water and saturated brine, and dried, and the solvent was evaporated under reduced pressure. The obtained residue was purified by silica gel column chromatography (solvent gradient; 5 to 30% ethyl acetate/hexane) to give N-(3-chloro-4-cyanophenyl)-3-methyl-4-nitrobutanamide (21.20 g, 75 mmol, 77%) as a pale-orange powder.
Quantity
21.69 g
Type
reactant
Reaction Step One
Name
Quantity
16.3 mL
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([NH:10][C:11](=[O:15])/[CH:12]=[CH:13]/[CH3:14])[CH:5]=[CH:6][C:7]=1[C:8]#[N:9].C1CCN2C(=NCCC2)CC1.[N+:27]([CH3:30])([O-:29])=[O:28]>[Cl-].[Na+].O>[Cl:1][C:2]1[CH:3]=[C:4]([NH:10][C:11](=[O:15])[CH2:12][CH:13]([CH3:14])[CH2:30][N+:27]([O-:29])=[O:28])[CH:5]=[CH:6][C:7]=1[C:8]#[N:9] |f:3.4.5|

Inputs

Step One
Name
Quantity
21.69 g
Type
reactant
Smiles
ClC=1C=C(C=CC1C#N)NC(\C=C\C)=O
Name
Quantity
16.3 mL
Type
reactant
Smiles
C1CCC2=NCCCN2CC1
Name
Quantity
6 g
Type
reactant
Smiles
[N+](=O)([O-])C
Step Two
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with water and saturated brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified by silica gel column chromatography (solvent gradient; 5 to 30% ethyl acetate/hexane)

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1C#N)NC(CC(C[N+](=O)[O-])C)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 75 mmol
AMOUNT: MASS 21.2 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 76.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.